molecular formula C11H12O2 B8816633 Cinnamyl acetate

Cinnamyl acetate

Cat. No.: B8816633
M. Wt: 176.21 g/mol
InChI Key: WJSDHUCWMSHDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamyl acetate, also known as this compound, is an organic compound with the molecular formula C11H12O2. It is a colorless liquid with a sweet, floral, and balsamic odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl acetate can be synthesized through the esterification of cinnamyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Novozym 435-Catalyzed Reaction

  • Reactants : Cinnamyl alcohol + ethyl acetate (solvent-free system)

  • Conditions : 40°C, 3 hours, molar ratio 15:1 (ethyl acetate:alcohol)

  • Conversion : 90.06%

  • Kinetics : Follows Ping-Pong Bi-Bi mechanism with cinnamyl alcohol inhibition (Kₘ = 206.82 mmol/L, Kᵢ = 0.461 mmol/L)

Pseudomonas fluorescens Lipase (PFL) Bioreactor

  • Reactants : Cinnamyl alcohol + vinyl acetate

  • Conditions : 25°C, static system, 48 hours

  • Conversion : 91%

  • Advantage : Low energy consumption due to room-temperature operation

Acid-Catalyzed Esterification

  • Reactants : Cinnamyl alcohol + acetic acid derivatives (e.g., isopropenyl acetate)

  • Catalyst : p-TsOH (0.02 mmol) in acetonitrile

  • Yield : 97% after 16 hours

Solid-Liquid Phase Transfer Catalysis (PTC)

  • Reactants : Cinnamyl bromide + sodium acetate

  • Catalyst : Tetrabutylammonium bromide (TBAB)

  • Conditions : 600 rpm agitation, 100% selectivity

  • Kinetics : Pseudo-first order, activation energy = 11.2 kcal/mol

Reactivity in Allylic Arylation

This compound serves as a substrate in palladium-catalyzed allylic arylation:

  • Reactants : Sodium tetraphenylborate + this compound

  • Catalyst : Bedford-type palladacycle

  • Conditions : Water solvent, 50°C, 8 hours

  • Outcome : High regioselectivity for allylic C–C bond formation

Metabolic Pathways

In biological systems, this compound undergoes sequential transformations:

  • Hydrolysis : Converted to cinnamyl alcohol by carboxylesterases.

  • Oxidation : Forms cinnamaldehyde via alcohol dehydrogenase.

  • Further Oxidation : Cinnamaldehyde → cinnamic acid → β-oxidation → benzoic acid → hippuric acid (primary metabolite) .

Reaction Comparison Table

MethodReactantsCatalyst/ConditionsYield/ConversionKey Advantage
Enzymatic (Novozym 435)Cinnamyl alcohol + ethyl acetate40°C, solvent-free90.06% Solvent-free, high reusability
PTC (TBAB)Cinnamyl bromide + NaOAc600 rpm, 100% selectivity100% No solvent, high selectivity
Ultrasound-assistedCinnamyl alcohol + vinyl acetateCSL@OMS-C₈ + ultrasound96.6% Rapid kinetics, low energy
Acid-catalyzedCinnamyl alcohol + isopropenyl acetatep-TsOH, 20°C97% High yield, simple setup

Stability and Byproduct Formation

  • Inhibition Effects : Acetaldehyde (from vinyl acetate) inhibits lipase activity at high concentrations .

  • Thermal Stability : Stable below 100°C; degradation observed at higher temperatures in oxidative environments .

This synthesis of data highlights the versatility of this compound in both industrial and biochemical contexts, with enzymatic methods offering sustainability advantages, while chemical routes provide high efficiency.

Scientific Research Applications

Flavoring and Fragrance Industry

Cinnamyl acetate is primarily recognized for its use as a flavoring agent in the food industry and as a fragrance component in personal care products. It is naturally found in essential oils derived from cinnamon and other plants.

  • Usage : this compound is used to impart a sweet, floral, and spicy aroma to products such as perfumes, soaps, and food flavorings.
  • Market Demand : The global market for this compound is estimated at around 100 metric tons per annum, indicating its widespread use in various consumer products .

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound in medicinal chemistry.

  • Antimicrobial Properties : this compound has shown efficacy against Helicobacter pylori, a bacterium associated with gastric ulcers. Molecular docking studies revealed significant binding interactions with virulence proteins such as virB4 and virB9, suggesting its potential as a therapeutic agent .
  • Pharmacokinetic Studies : Investigations using SwissADME and ADMETLab 2.0 indicated that this compound demonstrates favorable pharmacokinetic properties, enhancing its viability as a drug candidate .

Biochemical Engineering

This compound can be synthesized through engineered microorganisms, showcasing its potential in biotechnological applications.

  • Biosynthesis : Research has demonstrated that engineered Escherichia coli strains can produce this compound from glucose by overexpressing specific enzymes involved in the shikimate pathway. This method achieved yields of up to 627 mg/L within 28 hours .
  • Enzymatic Synthesis : The use of immobilized lipases for the transesterification process has been explored, providing an environmentally friendly alternative to traditional chemical synthesis methods .

Antioxidant and Anti-inflammatory Properties

This compound exhibits antioxidant properties that can be beneficial in health-related applications.

  • Study Findings : Extracts containing this compound have displayed anti-inflammatory effects in various models, suggesting its potential role in developing natural health products .
  • Mechanisms : The compound has been shown to inhibit key inflammatory markers, making it a candidate for further research in anti-inflammatory therapies .

Data Tables

Application AreaDetailsReferences
Flavoring & FragranceUsed as a flavoring agent; found in cinnamon oil; global demand ~100 metric tons/year
PharmaceuticalEffective against H. pylori; favorable pharmacokinetics
Biochemical EngineeringSynthesized via engineered E. coli; yields up to 627 mg/L
Antioxidant & Anti-inflammatoryExhibits anti-inflammatory properties; potential for health product development

Case Studies

  • Pharmaceutical Efficacy Against H. pylori :
    • A study assessed the binding interactions of this compound with virulence proteins of H. pylori, providing insights into its potential therapeutic applications against gastric diseases .
  • Biosynthesis via Metabolic Engineering :
    • Research on engineered E. coli strains demonstrated successful biosynthesis of this compound from glucose through metabolic pathway modifications, highlighting the compound's industrial viability .
  • Antioxidant Activity :
    • Investigations into the anti-inflammatory effects of this compound revealed its ability to modulate inflammatory pathways, supporting its use in natural health formulations .

Mechanism of Action

The mechanism of action of Cinnamyl acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Uniqueness: Cinnamyl acetate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the fragrance and flavor industry for its sweet and floral aroma .

Q & A

Basic Research Questions

Q. How can cinnamyl acetate be biosynthesized in microbial systems?

this compound can be biosynthesized in Escherichia coli by screening plant-derived benzyl alcohol O-acyltransferases (e.g., from Clarkia breweri) and engineering a metabolic pathway using glucose as the carbon source. The process involves heterologous expression of the selected acyltransferase, optimization of substrate (cinnamyl alcohol and acetyl-CoA) availability, and fermentation conditions. Yields up to 166.9 ± 6.6 mg/L have been achieved, validated via GC and NMR spectroscopy .

Q. What analytical techniques are used to quantify this compound in reaction mixtures?

Gas chromatography (GC) with flame ionization detection is standard. Key parameters include a nitrogen carrier gas (0.4 MPa split ratio 1:1), column temperature gradients (130°C initial, ramped to 210°C at 20°C/min, then 280°C at 60°C/min), and retention times of 3.8 min (cinnamyl alcohol) and 4.7 min (this compound). Sample preparation involves dilution in n-hexane and filtration through 0.25 μm membranes .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

this compound is classified as an eye irritant (Category 2, H319). Required precautions include:

  • PPE : Safety goggles, impermeable gloves, and lab coats.
  • Engineering controls : Adequate ventilation and accessible eyewash stations.
  • Storage : 2–8°C, away from strong acids/oxidizers.
  • Spill management : Immediate cleanup to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods assess this compound’s potential as an H. pylori inhibitor?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to virB4, virB8, and virB9 proteins. Structural stability of docked complexes is analyzed via 100-ns molecular dynamics (MD) simulations, calculating root-mean-square deviation (RMSD) and fluctuation (RMSF). Pharmacokinetic properties (e.g., Lipinski’s rules, bioavailability) are predicted using SwissADME and ADMETLab 2.0 .

Q. How to design experiments testing catalytic activity of this compound in etherification reactions?

Use Ag@rutin, Pd@rutin, or Ag–Pd@rutin nanocomposites as catalysts. Reaction conditions include refluxing this compound with substituted phenols (e.g., p-cresol) in anhydrous solvents. Monitor progress via thin-layer chromatography (TLC) and confirm products via 1^1H/13^13C-NMR. Catalyst recycling efficiency can be tested over multiple cycles .

Q. What methods optimize the extraction of this compound from cinnamon essential oils?

Microwave-assisted steam distillation (MASD) enhances yield (up to 9.55% w/w) by polarizing molecules, improving solubility of oxides. Compare with conventional steam distillation (SD) and ultrasound-assisted SD (UASD). Quantify esters via GC-MS and validate with β-cyclodextrin host-guest complexation for purity .

Q. How to evaluate the insecticidal activity of this compound against red imported fire ants (RIFAs)?

Conduct electroantennogram (EAG) assays on RIFA antennae to measure responses to this compound vapor. Use dichloromethane-diluted standards (0.13–1.5 mg/mL) and compare with trans-cinnamaldehyde. Fumigation bioassays assess mortality rates and knockdown effects at varying concentrations (e.g., LC₅₀ determination) .

Q. How to analyze the structural stability of this compound-protein complexes in drug design?

Perform normal mode analysis (NMA) and MD simulations (e.g., GROMACS) to assess conformational changes in virB4 and virB9 complexes. Validate stability using Gibbs free energy calculations and principal component analysis (PCA) of trajectory data .

Methodological Notes

  • Contradictions : While highlights MASD for extraction, uses dichloromethane for GC calibration, emphasizing solvent compatibility.
  • Safety Consistency : SDS data ( ) uniformly classify this compound as an eye irritant, requiring standardized PPE.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-phenylprop-2-enyl acetate

InChI

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3

InChI Key

WJSDHUCWMSHDCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CC1=CC=CC=C1

boiling_point

265.0 °C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The above alcohol (2.05 g) in pyridine (1.6 ml) with acetic anhydride (1.8 g) was stirred at 25° for 3 hours before being partitioned between ether and dilute hydrochloric acid. Work-up in the conventional manner gave 3-phenylprop-2-enyl acetate (2.2 g). NMR 1H: 7.15 (5H,m), 6.52 (1H,d), 6.22(1H,t), 4.57 (2H,d), 2.00(3H,s).
Quantity
2.05 g
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1.8 g
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1.6 mL
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Synthesis routes and methods II

Procedure details

To a suspended CH2Cl2 (2 ml) solution of 2-bromo-1-methylpyridinium (720 mg, 2.4 mmol) was added a mixture of cinnamyl alcohol (268 mg, 2.0 mmol), acetic acid (120 mg, 2.0 mmol) and tri-n-butylamine (888 mg, 4.8 mmol) in CH2Cl2 (2 ml), and the resulting mixture was refluxed for 3 hours. After evaporation of the solvent, the residue was separated by silica gel column chromatography, and cinnamyl acetate was isolated in 82% yield.
Quantity
268 mg
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Reaction Step One
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120 mg
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888 mg
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2 mL
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720 mg
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2 mL
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Reaction Step Two
Yield
82%

Synthesis routes and methods III

Procedure details

α-Benzyloxy[4-(acetoxymethyl)styrene] and α-Benzyloxy[3-(acetoxymethyl)styrene] (Formula II, R1 =CH3COOCH2C6H4 -, R2 =benzyl). (Acetoxymethyl)styrene was prepared from (chloromethyl)styrene by the method described in Polymer, 1973, 14, 330. It was converted (Method C) to the required alkoxystyrene: 1H NMR (CCl4) δ 2.02 (3H, s), 4.23 (1H, d, J 2 Hz), 4.67 (1H, d, J 2 Hz), 4.87 (2H, s), 5.00 (2H, s), 7.0-7.7 (9H, m); MS (CH4) 283 (MH+, 1%), 91 (100%); IR 1740 cm-1.
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0 (± 1) mol
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α-Benzyloxy[4-(acetoxymethyl)styrene]
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α-Benzyloxy[3-(acetoxymethyl)styrene]
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Formula II
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Name
alkoxystyrene
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91
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
Cinnamyl acetate
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
Cinnamyl acetate
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
Cinnamyl acetate
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
Cinnamyl acetate
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
Cinnamyl acetate
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
Cinnamyl acetate

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